molecular formula C17H12ClFN2O2 B2759198 1-[(2-chlorophenyl)methyl]-4-(4-fluorophenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 904526-07-4

1-[(2-chlorophenyl)methyl]-4-(4-fluorophenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B2759198
CAS No.: 904526-07-4
M. Wt: 330.74
InChI Key: AJJMUDPGUXYDIP-UHFFFAOYSA-N
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Description

1-[(2-chlorophenyl)methyl]-4-(4-fluorophenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a synthetic organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a chlorophenyl and a fluorophenyl group attached to a pyrazine-2,3-dione core. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-4-(4-fluorophenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves the reaction of 2-chlorobenzyl chloride with 4-fluorophenylhydrazine in the presence of a base, followed by cyclization to form the pyrazine-2,3-dione core. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenyl)methyl]-4-(4-fluorophenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-4-(4-fluorophenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-4-(4-fluorophenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Chlorophenyl)methyl]-4-(4-bromophenyl)pyrazine-2,3-dione
  • 1-[(2-Chlorophenyl)methyl]-4-(4-methylphenyl)pyrazine-2,3-dione
  • 1-[(2-Chlorophenyl)methyl]-4-(4-nitrophenyl)pyrazine-2,3-dione

Uniqueness

1-[(2-chlorophenyl)methyl]-4-(4-fluorophenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is unique due to the presence of both chlorophenyl and fluorophenyl groups, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its potential as a versatile compound in various applications .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O2/c18-15-4-2-1-3-12(15)11-20-9-10-21(17(23)16(20)22)14-7-5-13(19)6-8-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJMUDPGUXYDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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